Pinosylvin Monomethyl Ether: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis
Pinosylvin Monomethyl Ether: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinosylvin monomethyl ether, a naturally occurring stilbenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, distribution within plant tissues, and quantitative data on its abundance. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of pinosylvin monomethyl ether, and presents a putative signaling pathway for its biosynthesis in response to external stimuli. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural compound.
Natural Sources and Distribution
Pinosylvin monomethyl ether is predominantly found in woody plants, particularly within the genus Pinus. Its distribution is not uniform throughout the plant; rather, it is concentrated in specific tissues, playing a role in the plant's defense mechanisms.
Primary Plant Sources
The most significant natural sources of pinosylvin monomethyl ether are species of the pine family (Pinaceae). It is biosynthesized as a phytoalexin, a compound produced by plants to defend against pathogens and environmental stress.[1][2]
Key Pinus species identified as sources include:
-
Pinus sylvestris (Scots Pine): The heartwood and knotwood of Scots pine are particularly rich in pinosylvin monomethyl ether.[3][4]
-
Pinus nigra (Black Pine): Knotwood extracts of this species have shown significant concentrations of the compound.[3][5]
-
Pinus strobus (Eastern White Pine): Callus cultures of this species have been shown to produce pinosylvin monomethyl ether, especially after prolonged culture.[6]
-
Pinus resinosa (Red Pine): The sapwood of red pine produces pinosylvin and its monomethyl ether in response to mechanical damage and fungal infection.[2][7]
-
Pinus densiflora (Korean Red Pine): Twigs of this species have been found to contain derivatives of pinosylvin monomethyl ether.[8]
-
Pinus cembra (Swiss Pine): The heartwood of the Swiss pine contains pinosylvin monomethyl ether.[9][10]
Tissue-Specific Distribution
The concentration of pinosylvin monomethyl ether varies considerably between different parts of the tree.
-
Heartwood: This central, non-living part of the tree trunk generally contains the highest concentrations of pinosylvin monomethyl ether, contributing to its natural durability and resistance to decay.[4][11]
-
Knotwood: The dense, dark wood found at the base of branches is another significant reservoir of this compound.[3][12]
-
Sapwood: In healthy, undamaged trees, the living sapwood contains little to no pinosylvin monomethyl ether.[7] However, its production can be induced by stressors such as wounding or fungal attack.[2][7]
-
Twigs and Needles: While present, the concentrations in these tissues are generally lower than in the heartwood and knotwood.[8]
Quantitative Data on Pinosylvin Monomethyl Ether Content
The following tables summarize the quantitative data for pinosylvin monomethyl ether content in various Pinus species and tissues, as reported in the scientific literature. These values can vary depending on factors such as the age of the tree, geographical location, and the specific analytical methods used.
| Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |
| Pinus sylvestris | Knotwood | 33.49 ± 11.83 | [3] |
| Pinus nigra | Knotwood | 31.53 ± 21.13 | [3] |
| Pinus strobus | 3-month-old dark-brown calli | 0.28 | [6] |
Table 1: Concentration of Pinosylvin Monomethyl Ether in Various Pinus Species.
| Tree Part | Species | Concentration | Reference |
| Heartwood | Pinus spp. | 1 - 40 mg/g of dry weight | [3] |
| Knotwood | Pinus sylvestris | 22% pinosylvin, 16% pinosylvin monomethyl ether of extract | [13] |
| Twigs (Red Pine) | Pinus densiflora | 379.33 mg/100g (PMG derivative) | [8] |
| Twigs (Black Pine) | Pinus nigra | 308.83 mg/100g (PMG derivative) | [8] |
Table 2: Distribution of Pinosylvin Monomethyl Ether in Different Tree Parts.
Experimental Protocols
This section provides a detailed methodology for the extraction, isolation, and quantification of pinosylvin monomethyl ether from pine wood samples.
Extraction of Pinosylvin Monomethyl Ether
This protocol is a composite based on methods described in the literature.[13]
Materials and Equipment:
-
Crushed pine wood (knotwood or heartwood)
-
75% aqueous isopropyl alcohol
-
n-hexane
-
95% ethanol (aq)
-
Pressurized solvent extractor (e.g., Dionex ASE)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Sample Preparation: Grind the air-dried pine wood to a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction (Method 1 - Isopropyl Alcohol): a. Macerate 100 g of the powdered wood in 1 L of 75% aqueous isopropyl alcohol at room temperature with stirring for 24 hours.[14] b. Separate the extract by filtration. c. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Sequential Solvent Extraction (Method 2 - Hexane and Ethanol): a. Load the powdered wood into an extraction cell of a pressurized solvent extractor. b. Perform an initial extraction with n-hexane to remove lipophilic compounds. c. Subsequently, extract the defatted wood material with 95% aqueous ethanol.[13] d. Evaporate the ethanol from the second extract to yield the crude phenolic extract containing pinosylvin monomethyl ether.
Isolation by Flash Chromatography
This protocol is adapted from methodologies for purifying stilbenoids.[15]
Materials and Equipment:
-
Crude extract from the extraction step
-
Flash chromatography system
-
Silica gel column
-
Solvents: Cyclohexane (CX) and Ethyl Acetate (EtOAc)
Procedure:
-
Column Preparation: Pack a flash chromatography column with silica gel and equilibrate with 100% cyclohexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Gradient Elution: Elute the column with a linear gradient starting from 100% cyclohexane and gradually increasing the proportion of ethyl acetate to 100%.
-
Fraction Collection: Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC) or a UV detector.
-
Compound Identification: Pool the fractions containing the compound of interest and verify its purity using analytical techniques like HPLC or GC-MS.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of pinosylvin monomethyl ether. Specific parameters may need to be optimized based on the instrument and column used.[16][17][18][19]
Materials and Equipment:
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Helium (carrier gas)
-
Pinosylvin monomethyl ether standard
-
Derivatization agent (e.g., BSTFA with TMCS)
-
Anhydrous pyridine
Procedure:
-
Sample and Standard Preparation: a. Accurately weigh a known amount of the dried extract or isolated compound and dissolve it in a known volume of a suitable solvent (e.g., acetone). b. Prepare a series of standard solutions of pinosylvin monomethyl ether of known concentrations.
-
Derivatization (for GC analysis): a. Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen. b. Add anhydrous pyridine and the derivatizing agent (e.g., BSTFA with 1% TMCS). c. Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: a. Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample or standard into the GC-MS. b. GC Conditions:
- Injector Temperature: 250-300°C
- Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate. c. MS Conditions:
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40-500.
-
Quantification: a. Identify the peak corresponding to the TMS-derivative of pinosylvin monomethyl ether based on its retention time and mass spectrum. b. Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. c. Determine the concentration of pinosylvin monomethyl ether in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Biosynthesis
The biosynthesis of pinosylvin monomethyl ether is a part of the plant's defense response, specifically the phenylpropanoid pathway, and is induced by various biotic and abiotic stressors.
Biosynthetic Pathway
Pinosylvin is synthesized from the precursors cinnamoyl-CoA and malonyl-CoA by the enzyme pinosylvin synthase.[20] Subsequently, pinosylvin is methylated to form pinosylvin monomethyl ether by an O-methyltransferase (PMT).[6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Changes of Phenolic Compounds in Pine Twigs by Variety, Harvest Season, and Growing Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemical Analysis of Pinus cembra Heartwood-UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. RU2536241C2 - Method for recovering polyphenol stilbene compounds pinosylvin and methylpinosylvin from pine waste - Google Patents [patents.google.com]
- 15. research.abo.fi [research.abo.fi]
- 16. mdpi.com [mdpi.com]
- 17. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
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- 20. Pinosylvin - Wikipedia [en.wikipedia.org]
